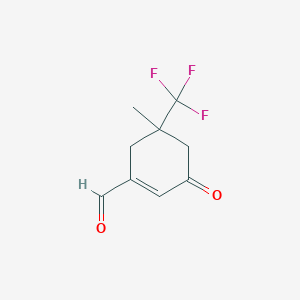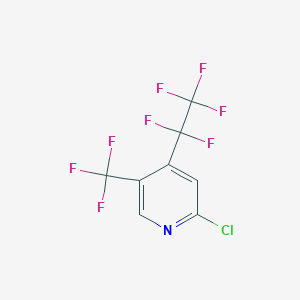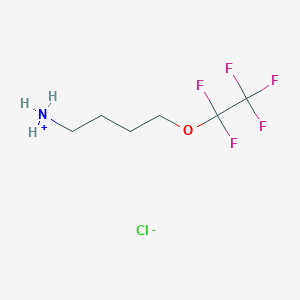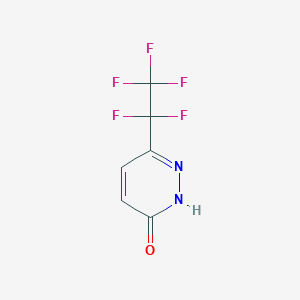![molecular formula C9H9F3N2O2 B6350474 N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97% CAS No. 1204234-78-5](/img/structure/B6350474.png)
N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide is a form of vitamin B3 and is a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor playing a critical role in cell metabolism . It’s used in a variety of biochemical processes and has been studied for its potential health benefits .
Synthesis Analysis
The synthesis of nicotinamide and its derivatives can be complex. For example, the synthesis of β-nicotinamide riboside triflate from ethyl nicotinate and 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose is detailed in one study .Molecular Structure Analysis
The molecular structure of nicotinamide involves a pyridine ring attached to an amide group . Modifications to this structure result in various derivatives with different properties .Chemical Reactions Analysis
Nicotinamide is involved in various chemical reactions, particularly as a component of NAD+. It plays a crucial role in redox reactions in major energy-generating pathways such as glycolysis, the TCA cycle, and beta-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of nicotinamide and its derivatives can vary. For instance, nicotinamide is a white, crystalline powder that is soluble in water .科学的研究の応用
TFEN has been used in a wide range of scientific research applications, including cell signaling, drug delivery, and gene expression studies. It has been found to be effective in modulating cell signaling pathways, and its use in laboratory experiments has been increasing in recent years.
作用機序
Target of Action
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of N-(2-(Trifluoromethoxy)ethyl) nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.
Biochemical Pathways
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, N-(2-(Trifluoromethoxy)ethyl) nicotinamide may influence these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may have similar effects.
Action Environment
The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species
実験室実験の利点と制限
The use of TFEN in laboratory experiments has several advantages, including its small size and its ability to modulate cell signaling pathways. However, there are also some limitations to its use, such as its potential to cause cytotoxicity and its limited availability in some countries.
将来の方向性
In the future, TFEN may be used in a wide range of applications, including drug delivery and gene therapy. Additionally, its use in the treatment of type 2 diabetes may be further explored, as well as its potential to modulate other cell signaling pathways. Finally, further research is needed to better understand the mechanism of action of TFEN and its potential side effects.
合成法
TFEN can be synthesized from nicotinamide and trifluoromethoxyethanol in a two-step process. First, nicotinamide is reacted with trifluoromethoxyethanol in a basic medium, resulting in the formation of an intermediate, which is then hydrolyzed to produce TFEN. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the reaction conditions can be adjusted to optimize the yield of TFEN.
特性
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLWERTORHYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














